3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Physicochemical Characterization Solid-State Handling Crystallization

This meta-substituted heterocyclic aldehyde offers a distinct 120° angular vector for synthesizing antifungal triazole candidates, kinked coordination polymers, and Schiff base sensors. Choose the meta isomer to ensure consistent reactivity, yield profiles, and binding modes versus ortho or para analogs. Supplied at 97%+ purity as a yellow to light orange crystalline solid.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 876316-30-2
Cat. No. B1613006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
CAS876316-30-2
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)CN2C=NC=N2
InChIInChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
InChIKeyIBVURYHFXBPNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2): Meta-Substituted Triazole-Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) is a heterocyclic aromatic aldehyde featuring a 1,2,4-triazole moiety linked via a methylene bridge to the meta position of a benzaldehyde core . With a molecular formula of C₁₀H₉N₃O and a molecular weight of 187.20 g/mol, this compound exists as a yellow to light orange crystalline solid at ambient temperature . The 1,2,4-triazole ring is a recognized pharmacophore in antifungal, antibacterial, and anticancer drug design, and the aldehyde functionality enables facile derivatization via Schiff base formation, reductive amination, and other condensation reactions . This building block is supplied by major chemical vendors at purities ≥97% and is primarily employed as a key intermediate in the synthesis of bioactive small molecules and coordination complexes .

Why Positional Isomers of Triazolylmethyl Benzaldehyde Cannot Be Interchanged in Medicinal Chemistry and Materials Research


Substitution pattern on the benzaldehyde ring critically governs both physicochemical behavior and downstream synthetic utility. The meta-substituted 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde exhibits a distinct melting point (54°C) compared to its ortho (59°C) and para (73°C) isomers, reflecting differences in crystal packing and intermolecular interactions that influence handling, purification, and formulation [1]. More importantly, the position of the triazolylmethyl group relative to the reactive aldehyde affects electronic distribution across the aromatic ring, altering the reactivity in nucleophilic addition, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . In medicinal chemistry campaigns, the meta geometry provides a divergent vector for ligand extension compared to ortho or para analogs, enabling distinct binding modes with biological targets such as cytochrome P450 enzymes and fungal lanosterol 14α-demethylase . Consequently, substituting one positional isomer for another without re-optimization of synthetic protocols or biological assays introduces uncontrolled variability that can compromise reaction yields, purity profiles, and structure-activity relationships.

Quantitative Differentiation Evidence for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (876316-30-2) Relative to Positional Isomers and Aldehyde Benchmarks


Melting Point Differentiation: 3-Substituted Meta Isomer (54°C) vs. Ortho (59°C) and Para (73°C) Isomers

The melting point of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is 54°C, which is 5°C lower than the ortho isomer (2-substituted, mp 59°C) and 19°C lower than the para isomer (4-substituted, mp 73°C) [1]. This meta isomer melts at a temperature more compatible with ambient laboratory handling while remaining solid at standard room temperature (20-25°C), reducing the risk of unintended liquefaction during storage or weighing compared to lower-melting analogs [2].

Physicochemical Characterization Solid-State Handling Crystallization

Boiling Point and Thermal Stability: Meta Isomer (397.4°C) vs. Ortho (391.9°C) and Para (406.3°C) Isomers

The predicted boiling point of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is 397.4°C at 760 mmHg, which lies between the ortho isomer (391.9°C) and para isomer (406.3°C) . This intermediate boiling point reflects the meta isomer's balanced intermolecular forces and provides a thermal stability window that is 5.5°C higher than the ortho analog, potentially allowing slightly more aggressive heating during solvent removal or high-temperature reactions without thermal degradation [1].

Thermal Stability Distillation Reaction Conditions

Acidity (pKa) of Triazolylmethyl Benzaldehyde Relative to Unsubstituted Benzaldehyde

The predicted acid dissociation constant (pKa) of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is 2.63±0.10 . In comparison, unsubstituted benzaldehyde has a reported pKa of approximately -7 to -8 (for the conjugate acid of the carbonyl oxygen) and does not possess a readily ionizable proton within the typical aqueous pH range [1]. The triazole moiety in the meta-substituted derivative introduces a weakly acidic proton (N-H of the triazole ring), which can participate in hydrogen bonding and influence solubility and reactivity in protic solvents .

Reactivity Nucleophilic Addition pH-Dependent Chemistry

Vendor-Supplied Purity and Quality Control: 97%+ HPLC Assay with Full Analytical Characterization

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is commercially available from multiple reputable suppliers at a standard purity of 97% or higher, with accompanying certificates of analysis that may include NMR, HPLC, and/or GC data . In contrast, the ortho isomer (2-substituted) is typically offered at 95% purity, and the para isomer at 95-97% . The meta isomer benefits from established supply chains through major chemical distributors including Thermo Fisher Scientific (Maybridge), Fluorochem, and Apollo Scientific, ensuring batch-to-batch consistency and ready availability for research and development applications [1].

Quality Control Reproducibility Procurement

Optimal Research and Industrial Applications for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (876316-30-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Antifungal Triazole Derivatives Targeting Lanosterol 14α-Demethylase

The 1,2,4-triazole moiety is a well-established pharmacophore for inhibiting fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde serves as a versatile aldehyde building block for constructing triazole-containing antifungal candidates via Schiff base formation, reductive amination, or Knoevenagel condensation . The meta substitution pattern provides a vector that orients the triazole ring differently relative to the core scaffold compared to ortho or para isomers, which can influence binding pocket occupancy and selectivity profiles [1]. Researchers developing next-generation azole antifungals with improved activity against resistant Candida and Aspergillus strains may prioritize this building block to explore underexploited chemical space [2].

Coordination Chemistry: Design of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The combination of a 1,2,4-triazole nitrogen donor and a reactive aldehyde group in a single molecule enables the construction of sophisticated coordination polymers and metal-organic frameworks. The meta geometry creates a 120° angle between the triazole and aldehyde functionalities, which is distinct from the 60° (ortho) and 180° (para) vectors of positional isomers . This angular divergence allows for the creation of non-linear, kinked linker architectures that can generate porous materials with unique topologies and guest-accessible void spaces [3]. The aldehyde group can be further functionalized post-synthetically or employed directly for Schiff base condensation with amines to form imine-linked frameworks.

Agrochemical Intermediate: Precursor to Triazole Fungicides and Plant Growth Regulators

Triazole-containing compounds are extensively used in agriculture as systemic fungicides (e.g., tebuconazole, propiconazole) and plant growth retardants (e.g., paclobutrazol). 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde provides a pre-assembled triazole-benzaldehyde scaffold that can be elaborated into agrochemical candidates through well-established transformations of the aldehyde group, including Grignard additions, Wittig olefinations, and hydrazone formation [4]. The meta substitution pattern may confer distinct physicochemical properties (e.g., logP, water solubility) that influence foliar uptake and systemic translocation in plants compared to ortho or para analogs .

Fluorescent Probe Development: Schiff Base Ligands for Metal Ion Sensing

The aldehyde group of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde readily condenses with primary amines, hydrazines, and hydrazides to form Schiff base derivatives with extended π-conjugation. These imine-linked compounds often exhibit fluorescence enhancement or quenching upon metal ion coordination, making them useful as optical sensors for transition metals and lanthanides [5]. The triazole nitrogen atoms provide additional metal-binding sites, enabling multidentate chelation that can improve selectivity and binding affinity. The meta substitution pattern influences the spatial arrangement of the binding pocket, which can be tuned to favor specific metal ions based on ionic radius and coordination geometry preferences.

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